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Compound of Interest

Compound Name: 6-Bromocinnolin-4-ol

Cat. No.: B3022159

An In-depth Technical Guide to 6-Bromocinnolin-
4-ol

For Researchers, Scientists, and Drug Development Professionals

Core Directive: Foundational Data and Chemical
Identity

6-Bromocinnolin-4-ol is a heterocyclic organic compound belonging to the cinnoline family.
Cinnolines are bicyclic aromatic compounds composed of a benzene ring fused to a pyridazine
ring. The presence of the bromine atom and the hydroxyl group on the cinnoline scaffold
suggests its potential as a versatile intermediate in organic synthesis, particularly in the
development of novel pharmaceutical agents. The core identifying information for this
compound is summarized below.

Property Value Source

CAS Number 876-88-0 --INVALID-LINK--
Molecular Formula CsHsBrN20 --INVALID-LINK--
Molecular Weight 225.04 g/mol --INVALID-LINK--
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Scientific Integrity & Logic: Synthesis, Reactivity,
and Applications

A comprehensive search of the scientific literature and chemical databases reveals a significant
gap in the available information specifically for 6-Bromocinnolin-4-ol. While the broader class
of cinnoline derivatives has been explored for various pharmacological activities, detailed
experimental data for this particular bromo-substituted analog is not readily accessible.

This guide will, therefore, leverage available information on the general synthesis and reactivity
of the cinnoline core, as well as closely related analogs, to provide a predictive but scientifically
grounded overview for researchers.

Synthesis of the Cinnoline Scaffold: General
Approaches

The synthesis of the cinnoline ring system is a well-established area of organic chemistry.
Several named reactions can be employed to construct this heterocyclic core, which could be
adapted for the synthesis of 6-Bromocinnolin-4-ol. The choice of a specific synthetic route
would depend on the availability of the starting materials, desired scale, and tolerance to
various reaction conditions.

One of the most common methods for cinnoline synthesis is the Richter Cinnoline Synthesis.
This reaction typically involves the diazotization of a substituted 2-(1-alkenyl)aniline, followed
by an intramolecular cyclization.

Conceptual Experimental Workflow: Richter-type Synthesis
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Caption: Conceptual workflow for a Richter-type cinnoline synthesis.

Another classical approach is the Widman-Stoermer Synthesis, which involves the cyclization
of an a-aryl-hydrazone of an a-ketoester.

Causality in Synthetic Strategy: The choice between these methods would be dictated by the
commercial availability of the appropriately substituted aniline or hydrazone precursors. For 6-
Bromocinnolin-4-ol, a potential starting material for a Richter-type synthesis could be a 2-
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alkenyl-5-bromoaniline derivative. The subsequent introduction of the hydroxyl group at the 4-
position might be achieved through various oxidation or substitution reactions on the cinnoline
core.

Predicted Chemical Reactivity

The chemical reactivity of 6-Bromocinnolin-4-ol is expected to be influenced by the electronic
properties of the cinnoline ring system, as well as the bromo and hydroxyl substituents.

e The Cinnoline Ring: The pyridazine portion of the cinnoline ring is electron-deficient, which
can influence its susceptibility to nucleophilic attack. The benzene ring, on the other hand,
can undergo electrophilic substitution, with the position of substitution being directed by the
existing bromo and hydroxyl groups.

e The Bromine Atom: The bromine atom at the 6-position is a versatile functional group. It can
participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki,
Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of
substituents at this position, making it a key site for molecular diversification in drug
discovery programs.

e The Hydroxyl Group: The hydroxyl group at the 4-position can be readily converted into other
functional groups. For example, it can be transformed into a chloro group using reagents like
phosphorus oxychloride (POCIs), which can then serve as a leaving group for nucleophilic
substitution reactions. This position is crucial for the introduction of various side chains that
can modulate the biological activity of the molecule.

Logical Relationship of Functional Group Reactivity
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Caption: Key reactivity sites on the 6-Bromocinnolin-4-ol scaffold.

Potential Applications in Drug Development

While no specific biological activities have been reported for 6-Bromocinnolin-4-ol, the
broader class of cinnoline derivatives has shown a wide range of pharmacological effects.
These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory activities.
The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it
is a molecular framework that is capable of binding to multiple biological targets.

The presence of the bromine atom on 6-Bromocinnolin-4-ol makes it an attractive starting
point for the synthesis of a library of analogs for high-throughput screening. By utilizing the
cross-coupling and substitution reactions described above, researchers can systematically
modify the structure of the molecule to optimize its interaction with a specific biological target.

Visualization & Formatting: Data and Protocols
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Due to the lack of specific experimental data for 6-Bromocinnolin-4-ol in the public domain, it
is not possible to provide detailed, validated experimental protocols or summarize quantitative
data in tables. The information presented in this guide is based on established principles of
organic chemistry and the known reactivity of related compounds.

Conclusion and Future Directions

6-Bromocinnolin-4-ol represents an intriguing yet underexplored molecule with significant
potential as a building block in medicinal chemistry. The lack of available data highlights an
opportunity for further research into its synthesis, characterization, and biological evaluation.
Future work should focus on developing a reliable synthetic route to this compound, followed
by a thorough investigation of its chemical reactivity and a systematic screening for potential
pharmacological activities. The insights gained from such studies could pave the way for the
discovery of novel therapeutic agents based on the 6-bromocinnolin-4-ol scaffold.

 To cite this document: BenchChem. [6-Bromocinnolin-4-ol CAS number and molecular
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3022159#6-bromocinnolin-4-ol-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3022159?utm_src=pdf-body
https://www.benchchem.com/product/b3022159?utm_src=pdf-body
https://www.benchchem.com/product/b3022159?utm_src=pdf-body
https://www.benchchem.com/product/b3022159#6-bromocinnolin-4-ol-cas-number-and-molecular-weight
https://www.benchchem.com/product/b3022159#6-bromocinnolin-4-ol-cas-number-and-molecular-weight
https://www.benchchem.com/product/b3022159#6-bromocinnolin-4-ol-cas-number-and-molecular-weight
https://www.benchchem.com/product/b3022159#6-bromocinnolin-4-ol-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3022159?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

